4,7-dimethoxy-1H-indole-2-carbohydrazide
Overview
Description
4,7-Dimethoxy-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science .
Scientific Research Applications
4,7-Dimethoxy-1H-indole-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antioxidant properties and inhibit certain enzymes .
Biochemical Pathways
Related compounds have been shown to exhibit antioxidant properties, suggesting that they may interact with pathways involved in oxidative stress .
Pharmacokinetics
The pharmacokinetic properties of 4,7-dimethoxy-1H-indole-2-carbohydrazide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
Result of Action
Related compounds have been found to exhibit antioxidant properties and inhibit certain enzymes .
Future Directions
The indole compounds possessing carbohydrazide functionality, such as 4,7-dimethoxy-1H-indole-2-carbohydrazide, are found to be more promising antioxidant targets than the 2-(indol-2-yl)-1,3,4-oxadiazole systems . Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide, a member of the dimethoxyindole-2-carbohydrazide group, demonstrated a better inhibition performance than the standards . Additionally, extremely important results were obtained in the anticholinesterase enzyme inhibition assays in the case of 2-(indol-2-yl)-1,3,4-oxadiazole derivatives . These findings suggest potential future directions for the development of new antioxidants and anticholinesterase agents.
Preparation Methods
The synthesis of 4,7-dimethoxy-1H-indole-2-carbohydrazide typically starts from methyl 4,6-dimethoxy-1H-indole-2-carboxylate. This precursor undergoes cyclodehydration to generate the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole scaffolds in the presence of N,N-diisopropylethylamine and p-toluenesulfonyl chloride in acetonitrile . The reaction conditions involve heating and the use of specific reagents to facilitate the transformation.
Chemical Reactions Analysis
4,7-Dimethoxy-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Comparison with Similar Compounds
4,7-Dimethoxy-1H-indole-2-carbohydrazide can be compared with other indole derivatives, such as:
4,6-Dimethoxy-1H-indole-2-carbohydrazide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2-(Indol-2-yl)-1,3,4-oxadiazole: Another indole derivative with distinct antioxidant and anticholinesterase properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4,7-dimethoxy-1H-indole-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-8-3-4-9(17-2)10-6(8)5-7(13-10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFNJKJJDPYHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223273 | |
Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134334-82-9 | |
Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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